molecular formula C11H9ClN4 B581251 5-Amino-1-(3-chlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile CAS No. 107842-57-9

5-Amino-1-(3-chlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile

Cat. No. B581251
M. Wt: 232.671
InChI Key: TWLRGDZGFAVMSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“5-Amino-1-(3-chlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile” is a chemical compound with the molecular formula C10H7ClN4 . It is a white powder with an assay (GC) of ≥96.0% . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string NC1=C (C=NN1C1=CC=CC (Cl)=C1)C#N . This indicates that the compound contains a pyrazole ring with an amino group at position 5, a carbonitrile group at position 4, and a 3-chlorophenyl group at position 1 .


Physical And Chemical Properties Analysis

This compound is a white powder with a melting point of 181.0-190.0°C . Its molecular weight is 218.64 g/mol .

Scientific Research Applications

Chemistry and Synthesis of Pyrazoline Derivatives

Pyrazoline derivatives, including compounds similar to 5-Amino-1-(3-chlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile, are known for their reactivity and utility as building blocks in the synthesis of heterocyclic compounds. Their unique reactivity facilitates the synthesis of a wide range of heterocyclic compounds, including pyrazolo-imidazoles, thiazoles, spiropyridines, and others, under mild reaction conditions. These compounds are valuable for their applications in creating versatile cynomethylene dyes and exploring new transformations in heterocyclic chemistry (Gomaa & Ali, 2020).

Anticancer Applications

The research into pyrazoline derivatives has shown that these compounds exhibit significant biological activities, including anticancer effects. Pyrazoline-based compounds have been studied for their potential as anticancer agents, with synthetic strategies being developed to enhance their biological efficacy. The exploration of pyrazoline derivatives in anticancer research underscores the importance of this chemical scaffold in developing new therapeutic agents (Ray et al., 2022).

Therapeutic Applications Beyond Anticancer

Beyond their potential in anticancer therapy, pyrazoline derivatives are investigated for a myriad of pharmacological effects. Their applications span antimicrobial, anti-inflammatory, analgesic, antidepressant, and other therapeutic areas. This diversity in biological activities makes pyrazoline derivatives, and by extension, compounds like 5-Amino-1-(3-chlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile, valuable for medicinal chemistry and drug development (Shaaban et al., 2012).

Safety And Hazards

This compound is considered hazardous. It may be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

5-amino-1-(3-chlorophenyl)-3-methylpyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN4/c1-7-10(6-13)11(14)16(15-7)9-4-2-3-8(12)5-9/h2-5H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWLRGDZGFAVMSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C#N)N)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90674592
Record name 5-Amino-1-(3-chlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90674592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-1-(3-chlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile

CAS RN

107842-57-9
Record name 5-Amino-1-(3-chlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90674592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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